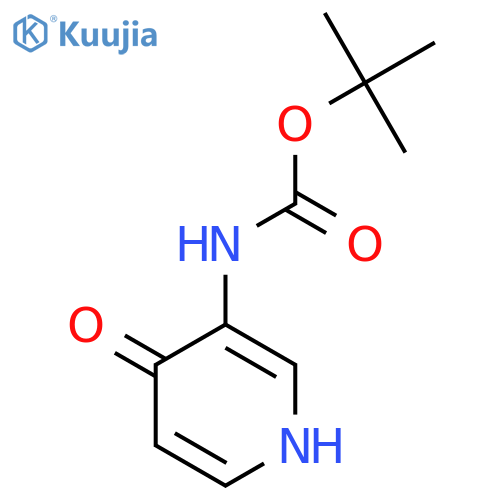Cas no 2353283-20-0 (tert-Butyl (4-hydroxypyridin-3-yl)carbamate)

2353283-20-0 structure
商品名:tert-Butyl (4-hydroxypyridin-3-yl)carbamate
tert-Butyl (4-hydroxypyridin-3-yl)carbamate 化学的及び物理的性質
名前と識別子
-
- 2353283-20-0
- EN300-7041657
- tert-butyl N-(4-hydroxypyridin-3-yl)carbamate
- tert-Butyl (4-hydroxypyridin-3-yl)carbamate
-
- インチ: 1S/C10H14N2O3/c1-10(2,3)15-9(14)12-7-6-11-5-4-8(7)13/h4-6H,1-3H3,(H,11,13)(H,12,14)
- InChIKey: BMPCNSSYVNEOKE-UHFFFAOYSA-N
- ほほえんだ: O(C(NC1C(C=CNC=1)=O)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 210.10044231g/mol
- どういたいしつりょう: 210.10044231g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 337
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 67.4Ų
tert-Butyl (4-hydroxypyridin-3-yl)carbamate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7041657-1.0g |
tert-butyl N-(4-hydroxypyridin-3-yl)carbamate |
2353283-20-0 | 95.0% | 1.0g |
$813.0 | 2025-03-12 | |
| Enamine | EN300-7041657-0.05g |
tert-butyl N-(4-hydroxypyridin-3-yl)carbamate |
2353283-20-0 | 95.0% | 0.05g |
$683.0 | 2025-03-12 | |
| Enamine | EN300-7041657-0.5g |
tert-butyl N-(4-hydroxypyridin-3-yl)carbamate |
2353283-20-0 | 95.0% | 0.5g |
$781.0 | 2025-03-12 | |
| Enamine | EN300-7041657-0.25g |
tert-butyl N-(4-hydroxypyridin-3-yl)carbamate |
2353283-20-0 | 95.0% | 0.25g |
$748.0 | 2025-03-12 | |
| Enamine | EN300-7041657-2.5g |
tert-butyl N-(4-hydroxypyridin-3-yl)carbamate |
2353283-20-0 | 95.0% | 2.5g |
$1594.0 | 2025-03-12 | |
| Enamine | EN300-7041657-0.1g |
tert-butyl N-(4-hydroxypyridin-3-yl)carbamate |
2353283-20-0 | 95.0% | 0.1g |
$715.0 | 2025-03-12 | |
| Enamine | EN300-7041657-5.0g |
tert-butyl N-(4-hydroxypyridin-3-yl)carbamate |
2353283-20-0 | 95.0% | 5.0g |
$2360.0 | 2025-03-12 | |
| Enamine | EN300-7041657-10.0g |
tert-butyl N-(4-hydroxypyridin-3-yl)carbamate |
2353283-20-0 | 95.0% | 10.0g |
$3500.0 | 2025-03-12 |
tert-Butyl (4-hydroxypyridin-3-yl)carbamate 関連文献
-
Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
-
Robin T. Macaluso,Benjamin K. Greve Dalton Trans., 2012,41, 14225-14235
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
2353283-20-0 (tert-Butyl (4-hydroxypyridin-3-yl)carbamate) 関連製品
- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)
- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)
- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)
- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)
- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)
- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)
- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)
- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)
- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)
- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)
推奨される供給者
上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
